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Compound of Interest

Compound Name: FL3 (flavagline)

Cat. No.: B607460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
FL3, a synthetic flavagline, has emerged as a compound of significant interest in cancer

research and cardioprotection. As a derivative of the natural product rocaglaol, FL3 exhibits

potent and selective cytotoxicity against a range of cancer cell lines while demonstrating

protective effects on healthy cells, such as cardiomyocytes. This technical guide provides a

comprehensive overview of the chemical synthesis, structure, and mechanism of action of FL3,

with a focus on its interaction with the prohibitin (PHB) protein and subsequent modulation of

key signaling pathways. Detailed experimental protocols and quantitative data are presented to

facilitate further research and development.

Chemical Structure and Properties
FL3, with the IUPAC name (1R,3S,3aR,8bS)-3a-(4-bromophenyl)-6,8-dimethoxy-3-phenyl-2,3-

dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol, is a complex molecule characterized by a

cyclopenta[b]benzofuran core.
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Property Value

Molecular Formula C₂₅H₂₃BrO₅

Molecular Weight 483.35 g/mol

SMILES
COc1cc(OC)c2c(c1)O--INVALID-LINK--(--

INVALID-LINK--C[C@@H]2O)O

CAS Number 1186012-80-5

Synthesis of FL3 Flavagline
While a detailed, step-by-step synthesis protocol for FL3 is not readily available in a single

public source, the general synthetic strategy for flavaglines involves a key [3+2] cycloaddition

reaction. The synthesis of related flavagline analogs typically starts from a substituted chalcone

and a corresponding cinnamic acid derivative. The synthesis of the core

cyclopenta[b]benzofuran structure is a critical step, often achieved through multi-step

sequences involving the formation of key intermediates. Researchers aiming to synthesize FL3

would need to consult specialized organic chemistry literature focusing on the total synthesis of

rocaglamides and related natural products.

Mechanism of Action: Targeting Prohibitin and
Modulating Signaling Pathways
FL3 exerts its biological effects primarily through its direct interaction with prohibitins (PHB1

and PHB2), highly conserved scaffold proteins involved in various cellular processes, including

cell proliferation, apoptosis, and mitochondrial function.

FL3-Prohibitin Interaction
FL3 binds to prohibitins, and this interaction is fundamental to its mechanism of action. This

binding has been demonstrated through pull-down assays using FL3-conjugated Affi-Gel

beads.

Modulation of STAT3 Signaling
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In the context of cardioprotection, FL3's interaction with prohibitins leads to the modulation of

the STAT3 signaling pathway.

FL3 induces the translocation of PHB1 to the mitochondria.

In the mitochondria, FL3 promotes the heterodimerization of PHB1 with STAT3.

This interaction leads to the phosphorylation of STAT3, a key step in its activation.

The activation of the mitochondrial STAT3/PHB1 complex is associated with the

cardioprotective effects of FL3 against doxorubicin-induced toxicity.[2][3]
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Modulation of Akt Signaling and Cell Cycle Arrest
In cancer cells, particularly in urothelial carcinoma, FL3's interaction with prohibitins disrupts

the Akt signaling pathway, leading to cell cycle arrest.[1][4]

FL3 binding to PHB inhibits the interaction between Akt and PHB.

This disruption prevents Akt-mediated phosphorylation of PHB.
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The inhibition of PHB phosphorylation leads to a decrease in its localization within the

mitochondria.

Ultimately, this cascade results in cell cycle arrest at the G2/M phase, mediated by the

upregulation of GADD45α.[1][4]
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Quantitative Data
In Vitro Cytotoxicity of FL3
FL3 has demonstrated potent cytotoxic effects against a variety of cancer cell lines, with IC50

values in the nanomolar range.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5804081/
https://pubmed.ncbi.nlm.nih.gov/29415747/
https://www.benchchem.com/product/b607460?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type IC50 (nM) Reference

K562
Chronic Myeloid

Leukemia
161.85 ± 9.44 [5]

T24 Urothelial Carcinoma

Potent Inhibition

(Specific IC50 not

provided)

[1]

5637 Urothelial Carcinoma

Potent Inhibition

(Specific IC50 not

provided)

[1]

BIU Urothelial Carcinoma

Potent Inhibition

(Specific IC50 not

provided)

[1]

SW480 Colorectal Carcinoma <10 [6]

HT29/HI1 Colorectal Carcinoma <10 [6]

Effect of FL3 on Cell Cycle Distribution
FL3 treatment leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle.[1]

Cell Line Treatment G1 Phase (%) S Phase (%)
G2/M Phase
(%)

T24 Control ~67 ~26 ~7

T24 FL3 ~53 ~23 ~24

Experimental Protocols
FL3-Prohibitin Pull-Down Assay
This assay is used to confirm the physical interaction between FL3 and prohibitins.

Workflow:
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Detailed Methodology:

Preparation of FL3-Affigel Beads:

Wash Affi-Gel 10 beads with isopropanol and then with cold water.

Incubate the beads with a solution of FL3 in a suitable solvent (e.g., DMSO) overnight at

4°C with gentle shaking.

Block any remaining active esters on the beads by incubating with ethanolamine.

Wash the beads extensively with PBS to remove any unbound FL3.

Cell Lysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b607460?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Harvest cells and lyse them in a buffer containing a non-ionic detergent (e.g., NP-40),

protease inhibitors, and phosphatase inhibitors.

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Pull-Down:

Incubate the cleared cell lysate with the prepared FL3-Affigel beads (or control beads) for

several hours to overnight at 4°C with rotation.

Washing and Elution:

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Analysis:

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies specific for PHB1 and PHB2, followed by an

appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescence substrate.

Western Blot Analysis of STAT3 and Akt
Phosphorylation
This method is used to quantify the changes in the phosphorylation status of STAT3 and Akt

upon FL3 treatment.

Detailed Methodology:

Cell Treatment and Lysis:

Culture cells to the desired confluency and treat with FL3 at the desired concentration and

time points.
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Lyse the cells in a buffer containing protease and phosphatase inhibitors.

Protein Quantification:

Determine the protein concentration of each lysate using a standard protein assay (e.g.,

BCA assay).

SDS-PAGE and Western Blotting:

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-

STAT3), total STAT3, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detect the protein bands using a chemiluminescence substrate and image the blot.

Quantification:

Measure the band intensities for the phosphorylated and total proteins using densitometry

software.

Normalize the intensity of the phosphorylated protein band to the corresponding total

protein band to determine the relative phosphorylation level.

Conclusion
FL3 is a promising synthetic flavagline with a well-defined chemical structure and potent

biological activities. Its ability to selectively target cancer cells and protect healthy cells through

the modulation of prohibitin-mediated signaling pathways makes it a valuable lead compound

for drug development. The technical information and experimental protocols provided in this
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guide are intended to support further investigation into the therapeutic potential of FL3 and

related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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